1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium
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Overview
Description
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium: is an organometallic compound with the molecular formula C18H27ClRu . It is a homogeneous catalyst widely used in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is known for its stability and versatility in various catalytic processes, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent. The reaction proceeds as follows:
0.25[Cp*RuCl]4+1,5-cyclooctadiene→Cp*RuCl(1,5-cyclooctadiene)
This reaction is carried out under controlled conditions to ensure the formation of the desired mononuclear complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium undergoes various types of reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates.
C-C Coupling: It facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vicinal dithioethers.
Common Reagents and Conditions: The common reagents used in these reactions include alkynylboronates , propargyl alcohols , terminal alkynes , norbornenes , norbornadiene , organic disulfides , and alkenes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents .
Major Products: The major products formed from these reactions include arylboronates , cycloadducts , racemized secondary alcohols , and vicinal dithioethers .
Scientific Research Applications
Chemistry: In chemistry, Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is used as a catalyst for various organic transformations, including cyclotrimerization, C-C coupling, and addition reactions. It is also employed in the synthesis of new organoruthenium complexes with phosphorus-based ligands .
Biology and Medicine: Its catalytic properties can be harnessed for the development of new pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to catalyze a wide range of reactions makes it a valuable tool in industrial processes .
Mechanism of Action
The mechanism by which Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium exerts its catalytic effects involves the activation of substrates through coordination to the ruthenium center. The pentamethylcyclopentadienyl and 1,5-cyclooctadiene ligands stabilize the ruthenium center, allowing it to facilitate various transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
Uniqueness: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is unique due to its combination of pentamethylcyclopentadienyl and 1,5-cyclooctadiene ligands, which provide exceptional stability and reactivity. This combination allows it to catalyze a wide range of reactions with high efficiency and selectivity, making it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H28ClRu |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
InChI Key |
JBVMVFXUVNUNNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
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